

# A Comparative Meta-Analysis of PSMA-Targeted Peptide-Drug Conjugates in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

The landscape of treatment for metastatic castration-resistant prostate cancer (mCRPC) is rapidly evolving, with Prostate-Specific Membrane Antigen (PSMA) emerging as a key therapeutic target. This guide provides a comprehensive meta-analysis of clinical trial data for various PSMA-targeted Peptide-Drug Conjugates (PDCs), including radioligand therapies and antibody-drug conjugates. We present a detailed comparison of their efficacy, safety, and experimental protocols to support informed research and development decisions.

# **Quantitative Data Summary**

The following tables summarize the key quantitative data from pivotal clinical trials of different PSMA-targeted PDCs.

# Table 1: Efficacy of PSMA-Targeted Radioligand Therapies



| Trial                                          | Drug                                                 | Control<br>Arm                                    | Median<br>Overall<br>Survival<br>(OS) | Median Radiograp hic Progressi on-Free Survival (rPFS) | Objective<br>Response<br>Rate<br>(ORR) | Prostate-<br>Specific<br>Antigen<br>(PSA)<br>Response<br>(≥50%<br>decline) |
|------------------------------------------------|------------------------------------------------------|---------------------------------------------------|---------------------------------------|--------------------------------------------------------|----------------------------------------|----------------------------------------------------------------------------|
| VISION<br>(Phase 3)<br>[1][2][3][4]            | 177Lu-<br>PSMA-617<br>+ Standard<br>of Care<br>(SOC) | SOC alone                                         | 15.3<br>months                        | 8.7 months                                             | 29.8%                                  | 46%                                                                        |
| SOC alone                                      | 11.3<br>months                                       | 3.4 months                                        | 1.7%                                  | 7.1%                                                   |                                        |                                                                            |
| PSMAfore<br>(Phase 3)<br>[5][6][7][8]          | 177Lu-<br>PSMA-617                                   | Androgen Receptor Pathway Inhibitor (ARPI) Change | 23.7<br>months                        | 11.60<br>months                                        | 50.7%                                  | 57.6%                                                                      |
| ARPI<br>Change                                 | 23.9<br>months                                       | 5.59<br>months                                    | 14.9%                                 | 20.4%                                                  |                                        |                                                                            |
| TheraP<br>(Phase 2)<br>[9][10][11]<br>[12][13] | 177Lu-<br>PSMA-617                                   | Cabazitaxe<br>I                                   | 19.1<br>months<br>(RMST)              | Not<br>Reported                                        | 49%                                    | 66%                                                                        |
| Cabazitaxe<br>I                                | 19.6<br>months<br>(RMST)                             | Not<br>Reported                                   | 24%                                   | 37%                                                    |                                        |                                                                            |
| Swiss Registry (Prospectiv e)[14]              | 177Lu-<br>PSMA-I&T                                   | Not<br>Applicable<br>(Single<br>Arm)              | 13 months                             | 6.5 months<br>(imaging<br>PFS)                         | Not<br>Reported                        | 41%<br>(Partial<br>Response)                                               |



RMST: Restricted Mean Survival Time

**Table 2: Safety of PSMA-Targeted Radioligand Therapies** 

(Grade 3-5 Adverse Events)

| (Grade 3-5                          | (Grade 3-5 Adverse Events) |                |                                                                     |                                                                               |  |  |  |  |
|-------------------------------------|----------------------------|----------------|---------------------------------------------------------------------|-------------------------------------------------------------------------------|--|--|--|--|
| Trial                               | Drug                       | Control Arm    | Any Grade 3-5<br>AE                                                 | Common Grade<br>3-5 AEs                                                       |  |  |  |  |
| VISION (Phase<br>3)[1]              | 177Lu-PSMA-<br>617 + SOC   | SOC alone      | 52.7%                                                               | Bone marrow<br>suppression,<br>Xerostomia,<br>Nausea and<br>vomiting, Fatigue |  |  |  |  |
| SOC alone                           | 38.0%                      |                |                                                                     |                                                                               |  |  |  |  |
| PSMAfore<br>(Phase 3)[6][7][8]      | 177Lu-PSMA-<br>617         | ARPI Change    | 34%                                                                 | Dry mouth,<br>Myelosuppressio<br>n                                            |  |  |  |  |
| ARPI Change                         | 43-48%                     |                |                                                                     |                                                                               |  |  |  |  |
| TheraP (Phase 2)[9][12]             | 177Lu-PSMA-<br>617         | Cabazitaxel    | 33%                                                                 | Thrombocytopeni<br>a, Anemia,<br>Neutropenia                                  |  |  |  |  |
| Cabazitaxel                         | 53%                        |                |                                                                     |                                                                               |  |  |  |  |
| Swiss Registry<br>(Prospective)[14] | 177Lu-PSMA-<br>I&T         | Not Applicable | 8% (Anemia),<br>2%<br>(Leukopenia),<br>3%<br>(Thrombocytope<br>nia) |                                                                               |  |  |  |  |

Table 3: Preliminary Data for Emerging PSMA-Targeted PDCs and CAR-T Therapies



| Trial                                                      | Drug                       | Therapy Type                     | Key Efficacy<br>Findings                                                                         | Key Safety<br>Findings (Grade<br>≥3 AEs)                                                                            |
|------------------------------------------------------------|----------------------------|----------------------------------|--------------------------------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------------|
| APEX-01 (Phase<br>1/2)[15][16][17]<br>[18][19][20]         | ARX517                     | Antibody-Drug<br>Conjugate (ADC) | At 2.0-2.88 mg/kg: 52% PSA50 response; 81% ≥50% ctDNA reduction.                                 | 9.2% across all cohorts; no treatment-related SAEs or DLTs reported.                                                |
| Phase 1 Trial<br>(NCT01695044)<br>[21]                     | PSMA ADC<br>(MMAE payload) | Antibody-Drug<br>Conjugate (ADC) | At 2.3 mg/kg:<br>35% PSA30,<br>17% PSA50;<br>46% CTC<br>conversion.                              | Neutropenia (22-25%), Fatigue (8-20%), Neuropathy (8%).                                                             |
| Phase 1 Trial<br>(NCT04249947)<br>[22][23][24][25]<br>[26] | P-PSMA-101                 | CAR-T Cell<br>Therapy            | 10/14 patients had PSA declines, with 5 having ≥50% reduction. One pathologic complete response. | Cytokine Release Syndrome (CRS): 14% Grade ≥3. Immune Effector Cell-Associated Neurotoxicity Syndrome (ICANS): 14%. |

# Experimental Protocols PSMA-Targeted Radioligand Therapy (e.g., 177Lu-PSMA-617)

## Patient Selection:

 Inclusion Criteria: Patients with metastatic castration-resistant prostate cancer (mCRPC) with evidence of disease progression.[2][27] PSMA-positive disease confirmed by PET imaging (e.g., 68Ga-PSMA-11 PET/CT).[2] Patients in the VISION trial had prior treatment with at



least one androgen receptor pathway inhibitor (ARPI) and one or two taxane regimens.[2] In the PSMAfore trial, patients were taxane-naïve and had progressed on one prior ARPI.[6]

Exclusion Criteria: Significant organ dysfunction, PSMA-negative lesions on PET imaging.
 [12]

#### **Treatment Administration:**

- Dosage and Schedule: 177Lu-PSMA-617 is typically administered intravenously at a dose of 7.4 GBq (200 mCi) every 6 weeks for up to 6 cycles.[28][29]
- Dosimetry: Quantitative SPECT/CT is used to perform dosimetry to assess radiation dose to tumors and normal organs.[30]

# **Endpoints:**

- Primary Endpoints: Overall Survival (OS) and Radiographic Progression-Free Survival (rPFS).[1][3]
- Secondary Endpoints: Objective Response Rate (ORR), Disease Control Rate (DCR), PSA response, time to first symptomatic skeletal event (SSE), safety, and quality of life.[1]

# PSMA-Targeted Antibody-Drug Conjugate (e.g., ARX517)

## Patient Selection:

- Inclusion Criteria: Patients with mCRPC who have progressed on prior therapies, including ARPIs and taxanes.[19]
- Exclusion Criteria: Significant comorbidities that would interfere with treatment.

#### Treatment Administration:

 Dosage and Schedule: The APEX-01 trial is a dose-escalation and expansion study, with doses of ARX517 ranging from 0.32 mg/kg to 3.4 mg/kg administered intravenously every 3 weeks.[15][20]

## **Endpoints:**



- Primary Endpoints: Safety and tolerability, determination of the maximum tolerated dose
   (MTD) and recommended Phase 2 dose.[19]
- Secondary Endpoints: Preliminary anti-tumor activity assessed by PSA response, circulating tumor DNA (ctDNA) reduction, and radiographic response (RECIST v1.1).[16][18]

# PSMA-Targeted CAR-T Cell Therapy (e.g., P-PSMA-101)

## Patient Selection:

- Inclusion Criteria: Patients with mCRPC who have received multiple prior lines of therapy.
   [22]
- Exclusion Criteria: Active autoimmune disease or significant organ dysfunction.[26]

#### Treatment Administration:

- Leukapheresis and Manufacturing: Patients undergo leukapheresis to collect T cells, which are then genetically engineered to express a PSMA-targeting chimeric antigen receptor (CAR).[24]
- Lymphodepletion: Patients receive a lymphodepleting chemotherapy regimen (e.g., cyclophosphamide and fludarabine) prior to CAR-T cell infusion.[22][24]
- Infusion: A single infusion of P-PSMA-101 is administered.[23]

# **Endpoints:**

- Primary Endpoints: Safety, feasibility, and determination of the MTD.[22]
- Secondary Endpoints: Antitumor response evaluated by PSA levels, radiographic imaging, and pathologic assessment.[23][25]

# **Visualizations**



**Prostate Cancer Cell** PSMA-Targeted PDC Binding **PSMA** Internalization Endosome Fusion Lysosome Payload Release Cytotoxic Payload DNA Damage DNA Cell Death Apoptosis

PSMA Signaling and PDC Mechanism of Action

Click to download full resolution via product page

Caption: Mechanism of action for PSMA-targeted PDCs.





Typical Clinical Trial Workflow for PSMA-Targeted PDCs

Click to download full resolution via product page

Caption: Patient journey in a typical PSMA-PDC clinical trial.





Click to download full resolution via product page

Caption: Comparative relationship of different PSMA-PDC classes.

## **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

# References

- 1. Phase III study of lutetium-177-PSMA-617 in patients with metastatic castration-resistant prostate cancer (VISION) UROONCO Prostate Cancer [prostate.uroonco.uroweb.org]
- 2. VISION trial: 177Lu-PSMA-617 for progressive metastatic castration-resistant prostate cancer PMC [pmc.ncbi.nlm.nih.gov]
- 3. cancernetwork.com [cancernetwork.com]
- 4. novartis.com [novartis.com]
- 5. Final overall survival and safety analyses of the phase III PSMAfore trial of [177Lu]Lu-PSMA-617 versus change of androgen receptor pathway inhibitor in taxane-naive patients



with metastatic castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 177Lu-PSMA-617 versus a change of androgen receptor pathway inhibitor therapy for taxane-naive patients with progressive metastatic castration-resistant prostate cancer (PSMAfore): a phase 3, randomised, controlled trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. esmo.org [esmo.org]
- 8. jnm.snmjournals.org [jnm.snmjournals.org]
- 9. urologytimes.com [urologytimes.com]
- 10. guoncologynow.com [guoncologynow.com]
- 11. Overall survival with [177Lu]Lu-PSMA-617 versus cabazitaxel in metastatic castration-resistant prostate cancer (TheraP): secondary outcomes of a randomised, open-label, phase 2 trial PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. TheraP: 177Lu-PSMA-617 (LuPSMA) versus cabazitaxel in metastatic castrationresistant prostate cancer (mCRPC) progressing after docetaxel—Overall survival after median follow-up of 3 years (ANZUP 1603) - UROONCO [uroonco.uroweb.org]
- 13. urotoday.com [urotoday.com]
- 14. ascopubs.org [ascopubs.org]
- 15. urologytimes.com [urologytimes.com]
- 16. urologytimes.com [urologytimes.com]
- 17. targetedonc.com [targetedonc.com]
- 18. onclive.com [onclive.com]
- 19. urotoday.com [urotoday.com]
- 20. mdpi.com [mdpi.com]
- 21. ascopubs.org [ascopubs.org]
- 22. Poseida Therapeutics Presents Preliminary Results from Phase 1 Trial of P-PSMA-101 at the 6th Annual CAR-TCR Summit BioSpace [biospace.com]
- 23. urotoday.com [urotoday.com]
- 24. poseida.com [poseida.com]
- 25. ascopubs.org [ascopubs.org]
- 26. onclive.com [onclive.com]
- 27. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
- 28. ClinicalTrials.gov [clinicaltrials.gov]



- 29. Joint EANM/SNMMI procedure guideline for the use of 177Lu-labeled PSMA-targeted radioligand-therapy (177Lu-PSMA-RLT) - PMC [pmc.ncbi.nlm.nih.gov]
- 30. jnm.snmjournals.org [jnm.snmjournals.org]
- To cite this document: BenchChem. [A Comparative Meta-Analysis of PSMA-Targeted Peptide-Drug Conjugates in Clinical Trials]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15605191#meta-analysis-of-clinical-trial-data-for-psma-targeted-pdcs]

# **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com